

# p-Phenethyl Benzaldehyde: A Technical Guide to Solubility and Stability

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Compound of Interest		
Compound Name:	Benzaldehyde, p-phenethyl-	
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### **Abstract**

p-Phenethyl benzaldehyde, a substituted aromatic aldehyde, holds potential in various chemical syntheses, including pharmaceuticals and fragrance development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application and the development of robust formulations. This technical guide provides a comprehensive overview of the solubility and stability characteristics of p-phenethyl benzaldehyde. It outlines detailed experimental protocols for determining these properties and discusses potential degradation pathways based on the chemical nature of the compound. The information presented herein is intended to be a valuable resource for researchers and professionals working with this compound.

# Physicochemical Properties of p-Phenethyl Benzaldehyde

p-Phenethyl benzaldehyde (CAS 1212-50-6) is an organic compound with the molecular formula C15H14O.[1] Its structure consists of a benzaldehyde molecule substituted with a phenethyl group at the para position. The presence of both a polar aldehyde group and a nonpolar phenethyl group influences its solubility and stability.



Property	Value	Reference
Molecular Formula	C15H14O	[1]
Molecular Weight	210.27 g/mol	[1]
Boiling Point	135-140 °C at 1 Torr	[2]
Density	1.080 g/cm <sup>3</sup>	[2]
Computed XLogP3	4.3	[1]

## **Solubility Profile**

The solubility of a compound is a critical parameter for its use in various applications, from reaction chemistry to formulation development. The molecular structure of p-phenethyl benzaldehyde, with a significant nonpolar component, suggests that its solubility will be higher in organic solvents than in aqueous media.

## **Predicted Solubility**

Based on its high computed XLogP3 value of 4.3, p-phenethyl benzaldehyde is predicted to be poorly soluble in water.[1] The "like dissolves like" principle suggests good solubility in nonpolar and moderately polar organic solvents.

## **Experimental Determination of Solubility**

A standardized protocol for determining the solubility of p-phenethyl benzaldehyde in various solvents is presented below.

Experimental Protocol: Equilibrium Solubility Measurement

Objective: To determine the equilibrium solubility of p-phenethyl benzaldehyde in various solvents at controlled temperatures.

#### Materials:

• p-Phenethyl benzaldehyde (purity >98%)



- A range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, propylene glycol, polyethylene glycol 400)
- Scintillation vials or sealed flasks
- Shaking incubator or orbital shaker with temperature control
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas
  Chromatography with Flame Ionization Detector (GC-FID)
- Syringe filters (0.45 μm)

#### Procedure:

- Add an excess amount of p-phenethyl benzaldehyde to a known volume of the selected solvent in a sealed vial.
- Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).
- Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the samples to stand for a short period to allow undissolved solid to settle.
- Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
- Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
- Quantify the concentration of p-phenethyl benzaldehyde in the diluted sample using a validated HPLC-UV or GC-FID method.
- Calculate the solubility in mg/mL or mol/L.



Anticipated Solubility Data (Structured Table)

While specific experimental data for p-phenethyl benzaldehyde is not readily available in the public domain, a predicted solubility profile based on its structure and the properties of similar aromatic aldehydes is presented below.

Solvent	Predicted Solubility	Rationale
Water	Very Low	High hydrophobicity of the phenethyl and phenyl groups.
Ethanol	High	The ethyl group and hydroxyl group of ethanol can interact with both the polar and nonpolar parts of the molecule.
Methanol	High	Similar to ethanol, it is a polar protic solvent capable of hydrogen bonding.
Acetone	High	A polar aprotic solvent that can effectively solvate the aldehyde group.
Ethyl Acetate	High	An ester that is a good solvent for many organic compounds.
Dichloromethane	High	A nonpolar solvent that can solvate the aromatic rings.
Hexane	Moderate to Low	A nonpolar solvent that will primarily interact with the hydrocarbon portions of the molecule.
Propylene Glycol	Moderate	A common co-solvent in pharmaceutical formulations.
Polyethylene Glycol 400	Moderate to High	A polymeric solvent with both polar and nonpolar characteristics.



## **Stability Profile**

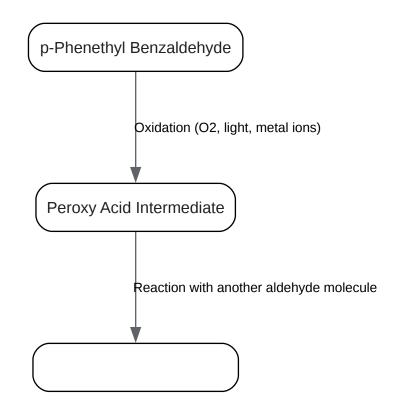
The stability of p-phenethyl benzaldehyde is a critical factor for its storage, handling, and formulation. Aldehydes are known to be susceptible to oxidation, and the stability of this compound should be evaluated under various stress conditions.

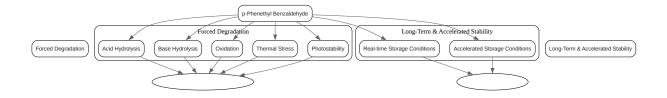
### **Potential Degradation Pathways**

The primary degradation pathway for p-phenethyl benzaldehyde is expected to be the oxidation of the aldehyde group to a carboxylic acid (p-phenethyl benzoic acid). Other potential degradation pathways could involve reactions of the aromatic rings or the ethyl bridge under harsh conditions.

Inferred Degradation Pathway







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## References



- 1. 4-(2-Phenylethyl)benzaldehyde | C15H14O | CID 121060 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Phenethyl)benzaldehyde | 1212-50-6 [amp.chemicalbook.com]
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